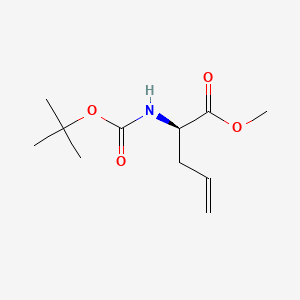

(R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

Description

Properties

IUPAC Name |

methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXWRHACXBILLH-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20728895 | |

| Record name | Methyl (2R)-2-[(tert-butoxycarbonyl)amino]pent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150652-96-3 | |

| Record name | Methyl (2R)-2-[(tert-butoxycarbonyl)amino]pent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Utility of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate in Modern Synthesis

CAS Number: 150652-96-3 Molecular Formula: C₁₁H₁₉NO₄ Molecular Weight: 229.27 g/mol

This technical guide provides an in-depth exploration of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate, a chiral building block of significant interest in pharmaceutical and chemical research. We will delve into its synthesis, spectroscopic characterization, and diverse applications, with a focus on the underlying chemical principles that make it a valuable tool for the modern synthetic chemist.

Introduction: A Versatile Chiral Building Block

This compound, also known as (R)-Boc-allylglycine methyl ester, is a non-proteinogenic α-amino acid derivative. Its structure incorporates several key features that contribute to its synthetic versatility:

-

A Chiral Center: The (R)-configuration at the α-carbon provides a stereochemically defined starting point for the synthesis of complex chiral molecules. This is of paramount importance in drug development, where the stereochemistry of a molecule often dictates its biological activity.

-

Orthogonal Protecting Groups: The amino group is protected by a tert-butoxycarbonyl (Boc) group, which is stable under a wide range of reaction conditions but can be readily removed under acidic conditions. The carboxylic acid is protected as a methyl ester, offering another layer of synthetic control.

-

A Reactive Terminal Alkene: The pent-4-enoate side chain, with its terminal double bond, serves as a versatile handle for a variety of chemical transformations. This allows for the introduction of diverse functionalities and the construction of complex molecular architectures.

These features make this compound a valuable precursor for the synthesis of modified peptides, constrained macrocycles, and other biologically active compounds.[1][2]

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's physical and spectral properties is essential for its effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 150652-96-3 | |

| Molecular Formula | C₁₁H₁₉NO₄ | |

| Molecular Weight | 229.27 g/mol | |

| Boiling Point (Predicted) | 302.0 ± 35.0 °C | |

| Density (Predicted) | 1.035 ± 0.06 g/cm³ | |

| Storage | 2-8°C, sealed, dry |

Spectroscopic Data (Reference data for the (S)-enantiomer)

| Technique | Data |

| ¹H NMR (500 MHz, CDCl₃) | δ: 5.71-5.62 (m, 1H), 5.12-5.10 (m, 1H), 5.08 (s, 1H), 5.04 (br s, 1H), 4.38-4.32 (m, 1H), 3.70 (s, 3H), 2.53-2.41 (m, 2H), 1.40 (s, 9H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ: 172.62, 155.27, 132.42, 119.12, 79.94, 53.0, 52.29, 36.86, 28.37 |

| IR (film) | 3359.0, 2978.3, 1745.9, 1715.7, 1505.7, 1437.9, 1366.3, 1249.9, 1162.6, 1051.2, 1022.7, 920.6 cm⁻¹ |

| HRMS (ESI) | calcd for C₁₁H₂₀NO₄ [M+H]⁺: 230.1392; Found: 230.1387 |

Synthesis of this compound

The enantiomerically pure synthesis of this compound is crucial for its application in asymmetric synthesis. A reliable and scalable method has been reported in Organic Syntheses, which involves a two-step process starting from a commercially available protected serine derivative. The key transformation is a zinc-mediated, palladium-catalyzed Negishi cross-coupling reaction.[1][2]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from Organic Syntheses)

Step 1: Synthesis of (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate [1][2]

-

To a solution of N-Boc-(R)-serine methyl ester (1.0 equiv) in dichloromethane (DCM), add triphenylphosphine (1.3 equiv) and imidazole (1.3 equiv).

-

Cool the mixture to 0 °C in an ice bath.

-

Add iodine (1.3 equiv) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the crude product by column chromatography on silica gel to afford the iodo intermediate.

Step 2: Synthesis of this compound [1][2]

-

Activate zinc dust (6.0 equiv) with 1,2-dibromoethane in anhydrous dimethylformamide (DMF) under an inert atmosphere.

-

Add a solution of the iodo intermediate from Step 1 in anhydrous DMF to the activated zinc suspension.

-

Heat the mixture to 35 °C and stir for 1 hour to facilitate the formation of the organozinc reagent.

-

In a separate flask, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.028 equiv) and tri(o-tolyl)phosphine (0.1 equiv).

-

Cool the organozinc reagent to -78 °C and add the palladium catalyst mixture.

-

Slowly add a solution of vinyl bromide (1.4 equiv) in tetrahydrofuran (THF) to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction and purify the crude product by column chromatography on silica gel to yield the final product.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its terminal alkene. This functional group can participate in a wide array of transformations, enabling the construction of diverse molecular scaffolds.

Ring-Closing Metathesis (RCM)

A prominent application of this building block is in the synthesis of macrocyclic and heterocyclic compounds via ring-closing metathesis (RCM). By incorporating this amino acid into a peptide chain or another molecular framework containing a second terminal alkene, intramolecular cyclization can be achieved using a ruthenium-based catalyst (e.g., Grubbs' catalyst). This strategy is widely employed in the synthesis of constrained peptides, which often exhibit enhanced biological activity and stability compared to their linear counterparts.

Caption: General workflow for macrocyclization via Ring-Closing Metathesis.

This approach has been utilized in the synthesis of various biologically active molecules, including macrocyclic dipeptide β-turn mimics and potent inhibitors of the hepatitis C virus (HCV) NS3 protease.[1][2]

Hydroboration-Oxidation

The terminal alkene can undergo hydroboration-oxidation to introduce a primary alcohol. This anti-Markovnikov addition provides a hydroxyl group at the terminal position of the side chain, which can be further functionalized. This reaction typically proceeds with high stereospecificity (syn-addition).[3]

Other Transformations

The versatile alkene functionality can also participate in other important transformations, including:

-

Ozonolysis: Cleavage of the double bond to yield an aldehyde, which can be used in subsequent reactions.

-

Cross-Coupling Reactions: The terminal alkene can be a substrate in various palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, to form new carbon-carbon bonds.[3]

-

Hydrogenation: Reduction of the double bond to an alkane.

Applications in Drug Discovery and Development

The enantiopure nature and synthetic versatility of this compound make it a valuable building block in the synthesis of complex pharmaceutical agents. Its ability to serve as a scaffold for creating constrained peptides and peptidomimetics is particularly noteworthy. These molecules often exhibit improved metabolic stability, receptor binding affinity, and cell permeability compared to their linear peptide analogues.

This chiral amino acid derivative is a key intermediate in the synthesis of:

-

Protease Inhibitors: The constrained conformations achievable through RCM can mimic the transition state of protease-catalyzed reactions, leading to potent and selective inhibitors.

-

Bioactive Peptides and Peptidomimetics: Introduction of this unnatural amino acid can induce specific secondary structures (e.g., β-turns) in peptides, which are often crucial for their biological function.[1][2]

-

Heterocyclic Compounds: The functionalized side chain can be elaborated to construct various nitrogen-containing heterocyclic systems, which are prevalent in many drug molecules.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this compound is not universally available, general guidelines for handling α-amino acid esters should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Recommended storage temperature is 2-8°C.[4]

It is recommended to consult the Safety Data Sheet from the supplier for specific handling and safety information.

Conclusion

This compound is a highly valuable and versatile chiral building block for modern organic synthesis. Its unique combination of a stereodefined center, orthogonal protecting groups, and a reactive terminal alkene provides chemists with a powerful tool for the construction of complex and biologically relevant molecules. Its application in the synthesis of constrained peptides and other pharmacologically important scaffolds underscores its significance in the field of drug discovery and development. A thorough understanding of its synthesis, reactivity, and handling is key to unlocking its full potential in the laboratory.

References

-

Request PDF. Preparation of N -(Boc)-Allylglycine Methyl Ester Using a Zinc-Mediated, Palladium-Catalyzed Cross-Coupling Reaction. Available at: [Link]

-

Organic Syntheses. Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Available at: [Link]

-

Organic Syntheses. Preparation of N-‐(Boc)-‐Allylglycine Methyl Ester Using a Zinc. Available at: [Link]

-

MySkinRecipes. This compound. Available at: [Link]

-

PubChem. Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. Available at: [Link]

Sources

A Technical Guide to (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate, a chiral building block of significant interest in medicinal chemistry and synthetic organic chemistry. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight, and delves into stereochemical considerations that are critical for its application. A validated, step-by-step synthesis protocol is presented, accompanied by an explanation of the underlying chemical principles. Furthermore, this guide explores the compound's key applications as a versatile intermediate in the development of complex pharmaceuticals, such as protease inhibitors and peptidomimetics. This content is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this valuable synthetic reagent.

Core Physicochemical Properties

This compound, also known as Boc-D-allylglycine methyl ester, is a protected amino acid derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxylic acid terminus renders the molecule stable for use in multi-step synthetic pathways. The terminal alkene provides a reactive handle for a wide array of chemical transformations.

Its precise molecular characteristics are fundamental to its use in quantitative chemical synthesis. The molecular weight is a critical parameter for stoichiometric calculations in reaction planning and for analytical characterization via mass spectrometry. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 229.27 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₉NO₄ | [1][2][3][4] |

| CAS Number | 150652-96-3 | [2][5] |

| Appearance | Oily liquid | [6] |

| Predicted Density | 1.035 ± 0.06 g/cm³ | [2] |

| Predicted Boiling Point | 302.0 ± 35.0 °C | [2] |

| Storage Conditions | 2-8°C, sealed, dry | [2] |

Stereochemical Importance and Distinctions

The stereochemistry at the α-carbon (C2) is a defining feature of this molecule. The "(R)" designation in this compound specifies the absolute configuration of this chiral center. In pharmaceutical development, enantiomeric purity is paramount, as different enantiomers of a drug can exhibit vastly different pharmacological activities, potencies, and toxicities.

-

(R)-Enantiomer (CAS: 150652-96-3): The subject of this guide, often used in the synthesis of non-natural peptides or as a chiral building block for complex target molecules.[2][5]

-

(S)-Enantiomer (CAS: 89985-87-5): The enantiomeric counterpart, corresponding to the naturally occurring L-amino acid stereochemistry. It is a valuable precursor for biologically relevant peptides.[1][7]

-

Racemic Mixture (CAS: 106928-50-1): A 1:1 mixture of the (R)- and (S)-enantiomers. While useful in some contexts, it requires chiral separation for applications where stereochemical purity is critical.[3]

While both enantiomers share identical physical properties such as molecular weight and molecular formula, they differ in their interaction with polarized light (optical rotation) and their binding affinity to chiral entities like enzymes and receptors.[1]

Representative Synthesis Workflow

The synthesis of enantiomerically pure amino acid derivatives is a cornerstone of modern medicinal chemistry. The following protocol is a representative method for preparing related N-Boc-allylglycine methyl esters, illustrating a robust and scalable approach. This particular workflow utilizes a zinc-mediated coupling, a reliable method for forming carbon-carbon bonds.

The rationale for this approach is twofold:

-

Boc Protection: The tert-butoxycarbonyl (Boc) group is an ideal protecting group for amines. It is stable under a wide range of reaction conditions (e.g., organometallic coupling, ester saponification) yet can be removed cleanly and selectively under moderately acidic conditions, which preserves other sensitive functional groups.[1][4]

-

Organozinc Coupling: Organozinc reagents exhibit excellent functional group tolerance. This allows for the coupling reaction to proceed without side reactions involving the ester or carbamate moieties, a common problem with more reactive organometallic reagents like Grignards.[8]

Caption: A generalized workflow for the synthesis of N-Boc-allylglycine methyl ester.

Detailed Experimental Protocol

The following is a generalized, illustrative protocol adapted from established methodologies for educational purposes.[8]

-

Activation of Zinc: Zinc dust is activated by washing with HCl, water, ethanol, and diethyl ether, then dried under high vacuum. This removes the passivating oxide layer.

-

Formation of the Organozinc Reagent: The starting material, enantiopure N-Boc-β-iodo-alanine methyl ester, is dissolved in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF). The activated zinc is added, and the mixture is stirred at room temperature until TLC analysis indicates the consumption of the starting iodide and formation of the organozinc intermediate.

-

Cross-Coupling Reaction: In a separate flask, a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)) and a suitable ligand (e.g., SPhos) are combined. Vinyl bromide is then added, followed by the dropwise addition of the prepared organozinc solution. The reaction is stirred at room temperature until completion.

-

Workup and Extraction: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted multiple times with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.[8]

Applications in Drug Development and Organic Synthesis

This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its bifunctional nature—a protected amino acid and a terminal alkene—provides a logical pathway for constructing complex molecular architectures.

-

Peptidomimetics and Unnatural Peptides: The compound serves as a building block for peptides containing unnatural amino acids. Incorporation of such residues can enhance proteolytic stability, improve bioavailability, or constrain the peptide into a bioactive conformation.

-

Chiral Precursor for Heterocycles: The amine and alkene functionalities can be used to construct nitrogen-containing heterocyclic rings, which are privileged structures in medicinal chemistry.

-

Olefin Metathesis: The terminal double bond is an excellent substrate for olefin metathesis reactions (e.g., ring-closing metathesis, cross-metathesis), enabling the synthesis of macrocycles and other complex structures.[4]

-

Asymmetric Synthesis: As an enantiopure starting material, it allows for the transfer of chirality into a target molecule, which is a critical strategy in the synthesis of single-enantiomer drugs.[2]

Caption: Key synthetic transformations of the title compound in drug discovery.

Conclusion

This compound is a versatile and valuable reagent for the research and development community. With a definitive molecular weight of 229.27 g/mol , its utility is defined by its enantiopure nature and the orthogonal reactivity of its functional groups. The Boc-protected amine allows for its seamless integration into peptide synthesis workflows, while the terminal alkene opens avenues for advanced C-C bond-forming reactions. A thorough understanding of its properties, handling, and synthetic potential, as outlined in this guide, empowers scientists to leverage this building block effectively in the creation of novel and complex molecules for pharmaceutical and chemical research.

References

-

MySkinRecipes. This compound. [Link]

-

PubChem. Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. [Link]

-

MySkinRecipes. (R)-2-((Tert-Butoxycarbonyl)Amino)-2-Methylpent-4-Enoic Acid. [Link]

-

PubChem. N-Boc-allylglycine methyl ester. [Link]

-

Organic Syntheses. Preparation of N-‐(Boc)-‐Allylglycine Methyl Ester Using a Zinc-Mediated Coupling Reaction. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | C11H19NO4 | CID 10857232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-2-((Tert-Butoxycarbonyl)Amino)-2-Methylpent-4-Enoic Acid [myskinrecipes.com]

- 5. 150652-96-3|this compound|BLD Pharm [bldpharm.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemscene.com [chemscene.com]

- 8. orgsyn.org [orgsyn.org]

Structure Elucidation of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate: A Technical Guide

Executive Summary: This technical guide provides a comprehensive framework for the structural elucidation of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate, a chiral building block of significant interest in drug discovery and peptide synthesis.[1][2] As a non-proteinogenic amino acid derivative, its precise characterization is paramount for ensuring the stereochemical integrity and purity of subsequent complex molecules. This document details an integrated analytical approach, synthesizing data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC). We present not only the expected analytical data but also the underlying scientific rationale for each technique, providing researchers and drug development professionals with a robust, self-validating methodology for confirming the identity, purity, and absolute stereochemistry of this versatile intermediate.

Introduction

Chemical Identity and Physicochemical Properties

This compound, also known as Boc-D-allylglycine methyl ester, is a derivative of the non-proteinogenic amino acid D-allylglycine. The tert-butoxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxylate facilitate its use in multi-step synthetic sequences by preventing unwanted side reactions.[3][4]

| Property | Value | Reference |

| IUPAC Name | Methyl (2R)-2-[[(2-methylpropan-2-yl)oxycarbonyl]amino]pent-4-enoate | [5][6] |

| Molecular Formula | C₁₁H₁₉NO₄ | [5] |

| Molecular Weight | 229.27 g/mol | [3][5] |

| CAS Number | 150652-96-3 | [6] |

| Appearance | Colorless oil or white solid | [4] |

Significance in Medicinal Chemistry and Organic Synthesis

The unique structure of this compound makes it a valuable precursor in modern medicinal chemistry.[6] The terminal alkene functionality is a versatile handle for a variety of chemical transformations, including olefin metathesis, hydrogenation, and palladium-catalyzed cross-coupling reactions. The protected amino acid backbone serves as a crucial component in the synthesis of peptidomimetics, constrained peptides, and protease inhibitors, where the specific (R)-stereochemistry is often essential for biological activity.[1][7]

The Challenge of Structural Verification

Confirming the structure of a chiral, multi-functionalized molecule like this requires a multi-faceted analytical approach. Each technique provides a unique piece of the structural puzzle, and only through their logical integration can the molecule's identity be confirmed with a high degree of confidence. This guide outlines the workflow to achieve this, ensuring that each piece of data corroborates the others.

Integrated Workflow for Structure Elucidation

A systematic approach is critical for unambiguous structure elucidation. The workflow begins with techniques that confirm the molecular formula and functional groups present, followed by detailed spectroscopic analysis to map the precise atomic connectivity, and concludes with a definitive confirmation of the compound's absolute stereochemistry.

Caption: Integrated workflow for the structural elucidation of this compound.

Mass Spectrometry (MS): Confirming Molecular Weight and Key Fragments

Rationale for MS Analysis

Mass spectrometry is the first-line technique to verify the successful synthesis of the target compound. It provides the molecular weight, which directly validates the molecular formula (C₁₁H₁₉NO₄). Electrospray Ionization (ESI) is a common and effective soft ionization technique for this type of molecule, typically yielding protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Infuse the sample directly into an ESI-equipped mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Analysis Mode: Acquire data in positive ion mode.

-

Data Acquisition: Scan a mass range appropriate for the expected ions (e.g., m/z 100-500).

Expected Data and Interpretation

The primary goal is to observe ions that correspond to the calculated mass of the molecule.

| Ion | Calculated m/z | Observed m/z (Typical) | Interpretation |

| [M+H]⁺ | 230.1387 | ~230.1 | Protonated Molecular Ion |

| [M+Na]⁺ | 252.1206 | ~252.1 | Sodiated Molecular Adduct |

| [M-C₄H₈+H]⁺ ([M-55]+H)⁺ | 174.0812 | ~174.1 | Loss of isobutylene from Boc group |

| [M-Boc+H]⁺ ([M-99]+H)⁺ | 130.0808 | ~130.1 | Loss of the entire Boc group (t-butoxycarbonyl) |

Note: The loss of the Boc group or isobutylene can sometimes occur in-source even with soft ionization techniques, especially with increased fragmentor voltage.[8]

Fragmentation Analysis (Tandem MS/MS)

By selecting the protonated molecular ion ([M+H]⁺ at m/z 230.1) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This pattern provides definitive evidence for the presence of the Boc protecting group.[9][10] The most prominent fragmentation pathways involve the neutral loss of isobutylene (56 Da) or the loss of the entire Boc group as t-butoxycarbonyl radical (100 Da) followed by hydrogen rearrangement.[11][12]

Caption: Key fragmentation pathways for Boc-protected amines in ESI-MS/MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Rationale for IR Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. For the target molecule, this includes the N-H bond of the carbamate, the two distinct carbonyl groups (ester and carbamate), the C=C bond of the alkene, and the C-O bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a single drop of the neat oil or a small amount of the solid directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-600 cm⁻¹.

-

Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

Expected Data and Interpretation

The IR spectrum provides a characteristic fingerprint of the molecule's functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350-3450 | N-H stretch | Carbamate (N-H) |

| ~2980, 2930 | C-H stretch | Aliphatic (sp³ C-H) |

| ~3080 | C-H stretch | Alkene (=C-H) |

| ~1745 | C=O stretch | Methyl Ester |

| ~1700 | C=O stretch | Carbamate (Boc) |

| ~1645 | C=C stretch | Alkene (C=C) |

| ~1510 | N-H bend | Carbamate (Amide II) |

| ~1250, 1160 | C-O stretch | Ester & Carbamate |

Note: The two distinct C=O stretching frequencies are a key diagnostic feature, confirming the presence of both the ester and the Boc-carbamate groups.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Rationale for NMR

NMR spectroscopy provides the most detailed structural information, establishing the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number of different proton environments and their neighboring protons (via spin-spin coupling), while ¹³C NMR shows the number of different carbon environments. Together, they allow for the complete and unambiguous assignment of the structure.

¹H NMR Spectroscopy

5.2.1 Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[14]

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

-

Data Analysis: Integrate the signals to determine proton ratios, and analyze the chemical shifts (δ) and coupling constants (J) to assign the signals to specific protons in the molecule.

5.2.2 Predicted Spectrum and Interpretation (in CDCl₃) The spectrum is expected to show distinct signals for each proton environment. The large singlet for the Boc group is a hallmark of successful protection.[14]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~5.7-5.9 | m | 1H | =CH - | Vinyl proton, deshielded by the double bond. |

| ~5.1-5.2 | m | 2H | =CH₂ | Terminal vinyl protons. |

| ~5.0 | br d | 1H | NH | Carbamate proton, often broad and its shift is concentration-dependent.[14] |

| ~4.3-4.4 | m | 1H | α-CH | Proton alpha to both the ester and the nitrogen, significantly deshielded.[15] |

| 3.75 | s | 3H | -OCH₃ | Methyl ester protons, singlet. |

| ~2.5-2.6 | m | 2H | -CH₂ -CH= | Allylic protons. |

| 1.45 | s | 9H | -C(CH₃ )₃ | Nine equivalent protons of the tert-butyl group, a key diagnostic peak.[14] |

¹³C NMR Spectroscopy

5.3.1 Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial.

-

Instrumentation: Acquire a proton-decoupled ¹³C spectrum on the same spectrometer.

-

Data Analysis: Assign each carbon signal based on its chemical shift.

5.3.2 Predicted Spectrum and Interpretation (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172 | C =O (Ester) | Ester carbonyl carbon. |

| ~155 | C =O (Carbamate) | Carbamate carbonyl carbon.[16] |

| ~133 | =C H- | Internal alkene carbon. |

| ~118 | =C H₂ | Terminal alkene carbon. |

| ~80 | -C (CH₃)₃ | Quaternary carbon of the Boc group.[16] |

| ~54 | α-C H | Alpha-carbon, attached to nitrogen. |

| ~52 | -OC H₃ | Methyl ester carbon. |

| ~37 | -C H₂-CH= | Allylic carbon. |

| ~28 | -C(C H₃)₃ | Nine equivalent methyl carbons of the Boc group.[16] |

Chiral Analysis: Verifying Stereochemical Integrity

Rationale for Chiral Analysis

Since the compound is the (R)-enantiomer, it is critical to confirm its enantiomeric purity (or enantiomeric excess, e.e.). This is crucial in pharmaceutical applications where the opposite enantiomer may have different or undesirable biological activity.[3] Chiral HPLC is the gold standard for this determination.

Experimental Protocol: Chiral HPLC

-

Column Selection: Utilize a chiral stationary phase (CSP) capable of resolving protected amino acid enantiomers, such as a polysaccharide-based column (e.g., Chiralcel OD-H) or a macrocyclic antibiotic-based column (e.g., CHIROBIOTIC).[3]

-

Mobile Phase: A non-polar mobile phase, such as a mixture of hexane and isopropanol, is typically used. The exact ratio must be optimized to achieve baseline separation of the enantiomers.

-

Sample Preparation: Prepare a dilute solution of the compound in the mobile phase. Also prepare a solution of the racemic or (S)-enantiomer, if available, to confirm the retention times.

-

Detection: Use a UV detector, monitoring at a wavelength where the compound absorbs (e.g., ~210 nm).

-

Analysis: Inject the sample and record the chromatogram. Enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Expected Data and Interpretation

For an enantiomerically pure sample of this compound, the chromatogram should display a single, sharp peak at a specific retention time. Analysis of a racemic mixture would show two distinct peaks, allowing for the identification of the peak corresponding to the (R)-enantiomer. An e.e. of >99% is typically required for pharmaceutical intermediates.

Data Synthesis and Final Structure Confirmation

The structural elucidation of this compound is complete when all analytical data converge to support the proposed structure.

-

MS confirms the molecular weight of 229.27 g/mol and the presence of the Boc group through its characteristic fragmentation (m/z 174, 130).[9][10]

-

IR confirms the presence of all key functional groups: N-H (~3400 cm⁻¹), two distinct C=O groups (~1745 and ~1700 cm⁻¹), and a C=C bond (~1645 cm⁻¹).[13]

-

¹H and ¹³C NMR provide an unambiguous map of the molecule's connectivity, with all chemical shifts, integrations, and coupling patterns aligning perfectly with the structure, including the key diagnostic singlet for the Boc group at ~1.45 ppm.[14]

-

Chiral HPLC confirms the stereochemical integrity, showing a single peak corresponding to the (R)-enantiomer with high enantiomeric purity.[3]

This integrated and self-validating approach provides the highest level of confidence in the identity, purity, and stereochemistry of the target compound, ensuring its suitability for use in demanding applications such as drug development and complex organic synthesis.

References

-

Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339-52. [Link]

-

Ramesh, M., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(13), 1871-80. [Link]

-

Ferreira, R., et al. (2015). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Royal Society of Chemistry. [Link]

-

J&K Scientific LLC. (n.d.). Boc-glycine methyl ester. Product Page. [Link]

-

PubChem. (n.d.). Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. National Center for Biotechnology Information. [Link]

-

Zhang, R., et al. (2023). N‐Boc‐Protected α‐Amino Acids by 1,3‐Migratory Nitrene C(sp)−H Insertion. Angewandte Chemie International Edition, 62(26), e202303531. [Link]

-

Szefler, B. (2016). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 21(10), 1289. [Link]

-

Wang, H., et al. (2018). 1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. [Link]

-

Bugatti, K. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. ResearchGate. [Link]

-

Supporting Information. (n.d.). Wiley-VCH. [Link]

-

Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. [Link]

-

MySkinRecipes. (n.d.). This compound. Product Page. [Link]

-

Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | C11H19NO4 | CID 10857232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. reddit.com [reddit.com]

- 12. acdlabs.com [acdlabs.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

An In-depth Technical Guide to the Physical Properties of (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate is a chiral building block of significant interest in synthetic organic chemistry, particularly in the design and synthesis of novel pharmaceutical agents and complex molecular architectures. The strategic placement of a Boc-protected amine, a methyl ester, and a terminal alkene on a chiral backbone makes it a versatile synthon for a variety of chemical transformations. This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by experimental data and detailed methodologies for its characterization. The accurate determination of these properties is paramount for its effective use in research and development, ensuring reproducibility and the desired stereochemical outcomes in synthetic pathways.

Chemical Identity and Structure

This compound, also known as (R)-N-Boc-allylglycine methyl ester, is a protected amino acid derivative. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the amine functionality, which can be selectively removed under acidic conditions, while the methyl ester protects the carboxylic acid. The terminal alkene provides a reactive handle for a multitude of chemical modifications.

Caption: Chemical structure of this compound.

Table 1: Core Compound Identifiers

| Property | Value | Source(s) |

| IUPAC Name | methyl (2R)-2-[(tert-butoxycarbonyl)amino]pent-4-enoate | [1] |

| Synonyms | (R)-N-Boc-allylglycine methyl ester, (R)-METHYL-2-BOC-AMINO-4-PENTENOIC ACID | [2] |

| CAS Number | 150652-96-3 | [2][3] |

| Molecular Formula | C₁₁H₁₉NO₄ | [1][3] |

| Molecular Weight | 229.27 g/mol | [1][3] |

Physicochemical Properties

The physical properties of a chiral molecule are crucial for its handling, purification, and application in synthesis. The following table summarizes the key physicochemical data for this compound. It is important to note that while many physical properties are identical for enantiomers, the optical rotation is equal in magnitude but opposite in sign.

Table 2: Summary of Physical Properties

| Property | Value | Experimental Notes | Source(s) |

| Appearance | Colorless oil, solidifies to a white solid at low temperatures. | Observed at room temperature and at -20 °C. | [4][5] |

| Boiling Point | 302.0 ± 35.0 °C (Predicted) | This is a computationally predicted value. | [2][6] |

| Density | 1.035 ± 0.06 g/cm³ (Predicted) | This is a computationally predicted value. | [6] |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and DMF. | Empirically determined during synthetic work-up and purification. | [5] |

| Optical Rotation | [α]D = -20.2° (c=1.5, CHCl₃) | The value is inferred from the experimentally determined value of +20.2° for the (S)-enantiomer. | [7][8] |

Spectroscopic and Analytical Data

Spectroscopic analysis is fundamental to confirming the structure and purity of a synthesized compound. The data presented below is for the (S)-enantiomer, which is identical to the (R)-enantiomer in achiral spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 3: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 5.62 - 5.71 | m | 1H | -CH=CH₂ |

| 5.04 - 5.12 | m | 2H | -CH=CH₂ |

| 4.32 - 4.38 | m | 1H | α-CH |

| 3.70 | s | 3H | -OCH₃ |

| 2.41 - 2.53 | m | 2H | -CH₂-CH= |

| 1.40 | s | 9H | -C(CH₃)₃ |

Source:[8]

Table 4: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 172.62 | C=O (ester) |

| 155.27 | C=O (Boc) |

| 132.42 | -CH=CH₂ |

| 119.12 | -CH=CH₂ |

| 79.94 | -C(CH₃)₃ |

| 53.0 | α-CH |

| 52.29 | -OCH₃ |

| 36.86 | -CH₂-CH= |

| 28.37 | -C(CH₃)₃ |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.

-

HRMS (ESI): Calculated for C₁₁H₂₀NO₄ [M+H]⁺: 230.1387; Found: 230.13867.[8]

Experimental Methodologies for Characterization

The following protocols are standard procedures for the characterization of this compound and similar N-Boc protected amino acid esters.

Purification by Column Chromatography

Causality: Column chromatography is a standard and effective method for purifying organic compounds based on their differential adsorption to a stationary phase. For N-Boc-allylglycine methyl ester, this technique is crucial to remove any unreacted starting materials or byproducts from the synthesis. The choice of eluent is critical to achieve good separation.

Protocol:

-

Prepare a slurry of silica gel (230-400 mesh) in the initial eluent (e.g., 5% diethyl ether in hexanes).

-

Pack a glass column with the silica gel slurry.

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

-

Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.

-

Elute the column with a gradient of diethyl ether in hexanes, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable stain (e.g., potassium permanganate) for visualization.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Caption: Workflow for the purification of the target compound.

Determination of Optical Rotation

Causality: Optical rotation is a key physical property that defines the stereochemistry of a chiral molecule. The measurement of the specific rotation confirms the enantiomeric identity of the compound.

Protocol:

-

Prepare a solution of the purified this compound in a suitable solvent (e.g., chloroform) of a precisely known concentration (c, in g/100 mL).

-

Calibrate the polarimeter using a blank solvent.

-

Fill a polarimeter cell of a known path length (l, in dm) with the solution.

-

Measure the observed optical rotation (α) at a specific temperature (typically 20-25 °C) and wavelength (typically the sodium D-line, 589 nm).

-

Calculate the specific rotation [α] using the formula: [α] = α / (l × c).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide a detailed map of the hydrogen and carbon atoms, respectively, confirming the connectivity and chemical environment of each atom in the molecule.

Protocol:

-

Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum.

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both spectra to the corresponding atoms in the molecule.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound. The data and protocols presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. A thorough understanding and accurate determination of these properties are fundamental to the successful application of this versatile chiral building block in the development of new chemical entities.

References

-

PubChem. Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. N-Boc-glycine methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. N-Boc-allylglycine methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (2017). Specifications of (R)-methyl-2-boc-amino-4-pentenoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (2023). A rapid entry to amino acids derived diverse 3,4-dihydropyrazines and dihydro[1][4][9]triazolo[1,5-a]pyrazines through 1,3-dipolar cycloaddition. Retrieved from [Link]

-

Organic Syntheses. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Retrieved from [Link]

-

PubChem. (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Cusabio. (R)-2-(Boc-amino)-4-methyl-4-pentenoicacid. Retrieved from [Link]

-

Chemsrc. (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. Retrieved from [Link]

-

Organic Syntheses. (2015). Preparation of N-‐(Boc)-‐Allylglycine Methyl Ester Using a Zinc. Retrieved from [Link]

-

ResearchGate. 13C NMR spectrum of (2S,4S)-2-allyl-4-((tert-butoxycarbonyl)amino)pentanedio. Retrieved from [Link]

-

MySkinRecipes. This compound. Retrieved from [Link]

Sources

- 1. Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | C11H19NO4 | CID 10857232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-METHYL-2-BOC-AMINO-4-PENTENOIC ACID | 150652-96-3 [chemicalbook.com]

- 3. capotchem.cn [capotchem.cn]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound [myskinrecipes.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

(R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate chemical properties

An In-Depth Technical Guide to (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate: Properties, Synthesis, and Applications

Introduction

This compound, registered under CAS number 150652-96-3, is a cornerstone chiral building block in modern organic synthesis and medicinal chemistry.[1][2] As an enantiopure derivative of allylglycine, its structure uniquely combines a protected α-amino acid scaffold with a synthetically versatile terminal alkene. This combination makes it an invaluable intermediate for the construction of complex, stereochemically defined molecules, including unnatural amino acids, peptide mimetics, and bioactive heterocyclic systems. This guide provides an in-depth analysis of its chemical properties, a field-proven synthetic protocol, its reactivity profile, and its critical applications in drug discovery, tailored for researchers and drug development professionals.

Part 1: Physicochemical and Stability Profile

A comprehensive understanding of a reagent's properties and stability is fundamental to its successful application in synthesis. The stability of this compound is dictated by the interplay of its three primary functional groups: the N-Boc protecting group, the methyl ester, and the terminal allyl group.[3]

Core Chemical Properties

The essential physicochemical data for this compound are summarized below. These predicted values serve as a reliable baseline for experimental design.

| Property | Value | Reference |

| CAS Number | 150652-96-3 | [1] |

| Molecular Formula | C₁₁H₁₉NO₄ | [1][4][5] |

| Molecular Weight | 229.27 g/mol | [1][4][5] |

| IUPAC Name | methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate | [4][5] |

| Predicted Density | 1.035 ± 0.06 g/cm³ | [1] |

| Predicted Boiling Point | 302.0 ± 35.0 °C | [1] |

Structural Integrity and Recommended Storage

The long-term stability of this compound hinges on mitigating the degradation pathways associated with its functional groups.

-

N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions, which will readily cleave it to expose the primary amine.[3] Conversely, it exhibits excellent stability in the presence of most bases, nucleophiles, and reducing agents, enabling a wide range of orthogonal chemical transformations.[3]

-

Methyl Ester: The ester functionality is susceptible to hydrolysis, particularly saponification under basic conditions (e.g., with lithium or sodium hydroxide), which yields the corresponding carboxylic acid.[3] While acid-catalyzed hydrolysis is possible, it is generally much slower than Boc cleavage.

-

Allyl Group: The terminal alkene is relatively stable but can be a site for oxidation over time, especially if exposed to air and light.[3] It is also the primary site for the compound's most valuable synthetic transformations via transition-metal catalysis.[3]

Expert Recommendation for Storage: To ensure reagent integrity, the compound must be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, opaque container .[1] This mitigates the risks of hydrolysis from atmospheric moisture and potential oxidation of the allyl group.

Part 2: Synthesis and Manufacturing Insights

The preparation of enantiopure allylglycine derivatives often presents challenges in controlling stereochemistry. A robust and scalable method for synthesizing N-(Boc)-allylglycine methyl ester involves a palladium-catalyzed Negishi cross-coupling. This approach is highly effective as it allows for the formation of the crucial C(sp³)–C(sp²) bond with retention of configuration at the chiral center.[6][7]

Recommended Synthetic Protocol: Palladium-Catalyzed Negishi Cross-Coupling

This protocol is adapted from a validated procedure and involves the coupling of an organozinc intermediate derived from an iodinated amino acid precursor with vinyl bromide.[6][7]

Step 1: Zinc Activation

-

Charge a flame-dried, three-neck flask equipped with a reflux condenser, magnetic stir bar, and argon inlet with zinc dust (3 equivalents).

-

Suspend the zinc in dry N,N-Dimethylformamide (DMF).

-

Add chlorotrimethylsilane (TMS-Cl, ~0.2 equivalents) to the slurry and stir for 40 minutes at room temperature. The TMS-Cl activates the zinc surface by removing passivating oxide layers, which is critical for efficient oxidative insertion.

Step 2: Formation of the Organozinc Reagent

-

To the activated zinc slurry, add a solution of tert-butyl (R)-1-(methoxycarbonyl)-2-iodoethylcarbamate (1 equivalent) in dry DMF.

-

Heat the mixture to 35°C and stir for 60 minutes. The reaction progress, marking the formation of the organozinc intermediate, can be monitored by thin-layer chromatography (TLC).[6] This intermediate is relatively stable towards air and moisture compared to its Grignard counterparts.[7]

Step 3: Negishi Cross-Coupling

-

Cool the reaction mixture to room temperature.

-

Charge the flask with the palladium catalyst, Pd₂(dba)₃ (0.028 equivalents), and the phosphine ligand, tri(o-tolyl)phosphine (0.1 equivalents). The choice of a bulky, electron-rich phosphine ligand like P(o-tol)₃ is crucial for stabilizing the palladium(0) species and facilitating the catalytic cycle.

-

Cool the resulting suspension to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of vinyl bromide (1.4 equivalents, 1 M in THF) drop-wise via cannula.[6] Maintaining a low temperature during the addition minimizes potential side reactions.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

Step 4: Workup and Purification

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate or diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue via silica gel column chromatography (e.g., using a gradient of diethyl ether in hexanes) to yield the final product.[6]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the Negishi cross-coupling synthesis.

Caption: Workflow for Negishi Cross-Coupling Synthesis.

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the distinct reactivity of its three functional domains, allowing for a modular and predictable approach to molecular construction.

Key Transformations

-

N-Boc Deprotection: The Boc group is efficiently removed under standard acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM), to unmask the free amine for subsequent coupling or elaboration.

-

Ester Hydrolysis: Saponification with a base like lithium hydroxide in a THF/water mixture converts the methyl ester to a carboxylic acid.[4] This transformation is essential for preparing the compound for standard peptide coupling reactions (e.g., using EDC/HOBt) to form amide bonds.[4]

-

Alkene Functionalization: The terminal alkene is a versatile handle for a wide array of powerful C-C and C-heteroatom bond-forming reactions. Its applications in drug development often leverage:

-

Olefin Metathesis: Particularly ring-closing metathesis (RCM) to form cyclic amino acid derivatives and macrocycles.

-

Hydrogenation: To produce the saturated (R)-norvaline derivative.

-

Cross-Coupling Reactions: To append further complexity to the side chain.

-

Oxidative Cleavage: To generate an aldehyde for further modification.

-

Reactivity Pathway Diagram

This diagram visualizes the primary synthetic pathways accessible from the parent molecule.

Caption: Key Synthetic Transformations.

Part 4: Applications in Drug Discovery and Development

The enantiopure nature of this compound makes it a high-value asset in pharmaceutical research where precise stereochemical control directly impacts biological activity and safety.

-

Protease Inhibitors: The allylglycine scaffold is frequently incorporated into inhibitors of proteases (e.g., HIV protease, HCV protease). The allyl side chain can serve as a handle to install pharmacophores that interact with specific pockets of the enzyme active site.

-

Peptide Mimetics: As an unnatural amino acid, it is used to synthesize peptides with modified properties, such as enhanced stability against enzymatic degradation, improved conformational rigidity, or novel receptor binding profiles.[1]

-

Heterocyclic Synthesis: The compound is a versatile precursor for nitrogen-containing heterocycles.[1] For example, the amine and the alkene can be used in intramolecular cyclization reactions to construct piperidine or pyrrolidine ring systems, which are common motifs in many approved drugs.

-

Chiral Ligands: The core structure can be elaborated into chiral ligands for asymmetric catalysis, where the defined stereocenter is essential for inducing enantioselectivity in chemical reactions.

Part 5: Spectroscopic and Analytical Profile

Rigorous analytical characterization is essential to confirm the identity and purity of the material before its use in synthesis.

Spectroscopic Data

The ¹H NMR spectrum provides a clear diagnostic fingerprint for the molecule's structure. Note that standard NMR and mass spectrometry will not differentiate between the (R) and (S) enantiomers.[4]

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Reference |

| ~5.70 ppm | m | 1H | -CH=CH₂ | [6] |

| ~5.05 ppm | m | 3H | -CH=CH₂ and N-CH -CO₂Me | [6] |

| ~4.35 ppm | m | 1H | N-CH -CO₂Me (may overlap) | [6] |

| 3.70 ppm | s | 3H | -CO₂CH₃ | [6] |

| ~2.47 ppm | m | 2H | -CH₂ -CH=CH₂ | [6] |

| 1.40 ppm | s | 9H | -C(CH₃ )₃ | [6] |

Note: Spectra are typically recorded in CDCl₃. Slight variations in chemical shifts are expected.

Chiral Analysis

Confirming the enantiomeric purity is the most critical analytical task for this chiral building block.

-

Optical Rotation: The (R)-enantiomer will exhibit an optical rotation of equal magnitude but opposite sign to its (S)-counterpart.[4] This provides a quick, albeit non-absolute, measure of enantiopurity.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold-standard method for determining enantiomeric excess (% ee).[4] Using a suitable chiral stationary phase (e.g., CHIROBIOTIC), the two enantiomers can be baseline-resolved, allowing for accurate integration of their respective peaks.[4]

References

-

Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | C11H19NO4. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 16, 2026, from [Link]

-

(R)-2-((Tert-Butoxycarbonyl)Amino)-2-Methylpent-4-Enoic Acid. (n.d.). MySkinRecipes. Retrieved January 16, 2026, from [Link]

-

Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. (2015). Organic Syntheses, 92, 198-211. Retrieved January 16, 2026, from [Link]

-

Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. (n.d.). Organic Syntheses Procedure. Retrieved January 16, 2026, from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 150652-96-3|this compound|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | C11H19NO4 | CID 10857232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

The Strategic Imperative of Unnatural Amino Acids (UAAs) in Drug Discovery

An In-Depth Technical Guide to (R)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate for Drug Development Professionals

Executive Summary

This compound is a valuable chiral building block in modern medicinal chemistry and drug discovery. As an unnatural amino acid (UAA) derivative, it provides a unique scaffold for synthesizing novel peptides, enzyme inhibitors, and complex molecular architectures.[1][2] Its structure combines three key functional groups, each offering distinct opportunities for synthetic manipulation: a stereodefined α-amino acid core, an acid-labile tert-butoxycarbonyl (Boc) protecting group, and a terminal alkene for diverse chemical transformations. This guide offers a comprehensive analysis of its nomenclature, properties, synthesis, and strategic applications, providing researchers and drug development professionals with the technical insights required to effectively leverage this versatile compound in their synthetic programs.

The 20 canonical amino acids form the foundation of natural proteins and peptides. However, their structural diversity is limited. The deliberate incorporation of Unnatural Amino Acids (UAAs) into therapeutic candidates has become a transformative strategy in drug discovery.[3][4] UAAs are bespoke building blocks that expand the chemical alphabet, enabling scientists to:

-

Modulate Pharmacological Properties: Enhance potency, improve metabolic stability, and fine-tune the conformational properties of peptide-based drugs.[5]

-

Probe Biological Systems: Serve as spectroscopic probes or introduce unique functionalities for studying protein structure and function.[6]

-

Construct Novel Biomaterials: Create new polymers and materials with tailored properties.[4]

This compound is a prime example of a UAA that serves as a versatile starting material for accessing more complex and pharmacologically relevant structures.[6][7]

Nomenclature, Structure, and Physicochemical Properties

A precise understanding of a molecule's identity is fundamental to its application. This section details the formal nomenclature and core properties of the title compound.

IUPAC Nomenclature and Stereochemistry

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is methyl (2R)-2-[[(2-methylpropan-2-yl)oxy]carbonylamino]pent-4-enoate .[8] A breakdown of the name reveals its structural features:

-

methyl...pent-4-enoate: A five-carbon chain with a methyl ester at one end and a double bond between carbons 4 and 5.

-

2-...amino: An amino group is attached to the second carbon (the α-carbon).

-

(2R)-: The stereocenter at the α-carbon has the R absolute configuration according to Cahn-Ingold-Prelog priority rules. This is a critical descriptor, as the enantiomeric form, (S), would exhibit different biological activity.[9]

-

[[(2-methylpropan-2-yl)oxy]carbonylamino]: This complex term describes the tert-butoxycarbonyl (Boc) group attached to the nitrogen of the amino group.

Chemical Structure and Properties

The compound's structure integrates the key functional groups that define its synthetic utility.

| Property | Value | Source |

| IUPAC Name | methyl (2R)-2-[[(2-methylpropan-2-yl)oxy]carbonylamino]pent-4-enoate | [8] |

| CAS Number | 150652-96-3 | [8] |

| Molecular Formula | C₁₁H₁₉NO₄ | [8][10] |

| Molecular Weight | 229.27 g/mol | [8][10] |

| Appearance | Typically a powder or oil | [11] |

| Storage | 2-8°C, sealed, dry | [2][8] |

The Role of the tert-Butoxycarbonyl (Boc) Protecting Group

The Boc group is one of the most common amine-protecting groups in organic synthesis, particularly in peptide chemistry.[12] Its function is to temporarily "mask" the highly reactive α-amino group, preventing it from participating in unwanted side reactions while other parts of the molecule are being modified.[13][14]

Mechanism of Boc Protection

The introduction of the Boc group is typically achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base.

-

Causality: The amine acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. The base (e.g., triethylamine or sodium hydroxide) is essential to deprotonate the amine, increasing its nucleophilicity and neutralizing the acidic proton that is generated, driving the reaction to completion.[15][16]

Caption: Boc Protection Workflow.

Mechanism of Boc Deprotection

The key feature of the Boc group is its lability under acidic conditions.[15] It is stable to a wide range of other reagents but can be cleanly removed with moderately strong acids like trifluoroacetic acid (TFA).[13]

-

Causality: The mechanism involves protonation of the carbonyl oxygen, which weakens the carbonate structure. This is followed by the elimination of isobutylene and carbon dioxide, regenerating the free amine. The formation of the stable tert-butyl carbocation is the thermodynamic driving force for the cleavage.[13] Scavengers like anisole are often added to trap this reactive carbocation and prevent it from alkylating sensitive residues elsewhere in the molecule.[15]

Caption: Boc Deprotection Workflow.

Synthesis of this compound

The synthesis of this chiral building block requires stereochemical control. A common and efficient strategy starts from a commercially available, enantiopure amino acid precursor. The following protocol outlines a representative synthesis from (R)-2-aminopent-4-enoic acid methyl ester.

Experimental Protocol: Boc Protection

This protocol describes the protection of the amine functionality, a critical step in rendering the molecule suitable for further synthetic manipulations.

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a magnetic stir bar, add (R)-2-aminopent-4-enoic acid methyl ester hydrochloride (1 equivalent).

-

Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of dioxane and water.

-

Cool the solution to 0 °C in an ice bath.

Step 2: Base Addition

-

Slowly add a base, such as triethylamine (Et₃N, 2.2 equivalents) or aqueous sodium hydroxide, to the stirred solution.

-

Rationale: The base neutralizes the hydrochloride salt and deprotonates the ammonium group to generate the free, nucleophilic amine.

Step 3: Introduction of Boc Anhydride

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) to the reaction mixture, either as a solid or dissolved in a small amount of the reaction solvent.

-

Rationale: Boc₂O is the electrophilic source of the Boc group. A slight excess ensures complete conversion of the starting material.[13]

Step 4: Reaction and Monitoring

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

Step 5: Work-up and Purification

-

Once complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

-

Redissolve the residue in a water-immiscible solvent like ethyl acetate.

-

Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or citric acid) to remove excess base, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Caption: Synthetic Workflow Diagram.

Applications in Medicinal Chemistry and Drug Development

The synthetic value of this compound lies in its trifunctional nature, making it a powerful intermediate.

-

Peptide Synthesis: After deprotection of the Boc group, the resulting free amine can be coupled with other amino acids to form peptide bonds, enabling the creation of custom peptides with non-natural residues.[1][9]

-

Synthesis of NMDA Receptor Ligands: This compound has been reported as a useful reactant for synthesizing radiolabeled ligands that target the N-methyl-D-aspartate (NMDA) receptor, which are valuable tools for brain imaging studies in neuroscience research.[8]

-

Access to Complex Scaffolds: The terminal alkene is a versatile functional handle for a variety of powerful chemical transformations, including:

-

Olefin Metathesis: For ring-closing, cross-metathesis, or ring-opening reactions to build complex carbocyclic or heterocyclic systems.

-

Oxidative Cleavage: To generate an aldehyde for further elaboration.

-

Addition Reactions: Including hydroboration-oxidation, halogenation, or Michael additions to introduce new functionalities.

-

This versatility makes the compound a key starting material for constructing enzyme inhibitors, receptor ligands, and other complex, biologically active molecules.[2]

Conclusion

This compound is more than just a protected amino acid; it is a strategically designed chiral building block that offers synthetic chemists a reliable and versatile entry point into the world of unnatural peptides and complex small molecules. Its well-defined stereochemistry, robust yet readily cleavable protecting group, and reactive alkene functionality provide a powerful combination for modern drug discovery programs. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to expand their synthetic toolkit and accelerate the development of next-generation therapeutics.

References

-

Wikipedia contributors. (2024). tert-Butyloxycarbonyl protecting group. Wikipedia, The Free Encyclopedia. [Link]

-

Liu, C., et al. (2021). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. National Institutes of Health (NIH). [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

-

LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. [Link]

-

Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2012). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Springer Nature Experiments. [Link]

-

Li, C., et al. (2021). Simple Synthesis of Unnatural Amino Acids via Ni/Ag-Electrocatalytic Cross-Coupling. ChemRxiv. [Link]

-

Li, C., et al. (2021). Synthesis of Unnatural Amino Acids via Ni/Ag-Electrocatalytic Cross-Coupling. NSF Public Access Repository. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate. PubChem. [Link]

-

Macmillan Group. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Princeton University. [Link]

-

Chem-Impex. (n.d.). (R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid. [Link]

-

J&K Scientific. (n.d.). (R)-Boc-2-amino-3,3-dimethyl-pent-4-enoic acid. [Link]

-

MySkinRecipes. (n.d.). (R)-2-((Tert-Butoxycarbonyl)Amino)-2-Methylpent-4-Enoic Acid. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-{[(Tert-butoxy)carbonyl]amino}pent-4-enoic acid. PubChem. [Link]

-

Cusabio. (n.d.). (R)-2-(Boc-amino)-4-methyl-4-pentenoicacid. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-2-((Tert-Butoxycarbonyl)Amino)-2-Methylpent-4-Enoic Acid [myskinrecipes.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. chemrxiv.org [chemrxiv.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. (R)-METHYL-2-BOC-AMINO-4-PENTENOIC ACID | 150652-96-3 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate | C11H19NO4 | CID 10857232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cusabio.com [cusabio.com]

- 12. scispace.com [scispace.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Synthesis of (R)-Boc-allylglycine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Boc-allylglycine methyl ester is a pivotal chiral building block in modern organic synthesis, particularly in the construction of complex peptides and pharmacologically active molecules. Its unique structure, featuring a versatile allyl group and standard Boc and methyl ester protecting groups, allows for a wide range of chemical manipulations. This guide provides an in-depth overview of the prevailing synthetic strategies for accessing this valuable compound, focusing on the underlying chemical principles, experimental best practices, and the logic behind procedural choices. We will explore key methodologies, including asymmetric allylation and enzymatic resolution, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: The Significance of (R)-Boc-allylglycine Methyl Ester

Non-proteinogenic amino acids are crucial components in the design of novel therapeutic agents, offering metabolic stability and conformational constraints not achievable with their natural counterparts. Among these, α-allylglycine derivatives stand out due to the synthetic versatility of the allyl group, which can be readily transformed into a variety of functional groups through reactions such as ozonolysis, cross-metathesis, and hydroboration-oxidation.

The enantiomerically pure (R)-Boc-allylglycine methyl ester is a particularly sought-after building block. The tert-butyloxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxylic acid are standard in peptide synthesis, ensuring compatibility with common coupling and deprotection strategies. The (R)-configuration at the α-carbon is often a critical determinant of biological activity in the final target molecule. Consequently, the development of efficient and stereoselective syntheses of this compound is of paramount importance.

Synthetic Strategies: A Comparative Analysis

Several synthetic routes to (R)-Boc-allylglycine methyl ester have been established, each with its own set of advantages and limitations. The choice of a particular method often depends on factors such as substrate availability, desired scale, and the need for high enantiomeric purity.

Asymmetric Synthesis from Chiral Auxiliaries

One of the most reliable methods for establishing the (R)-stereocenter is through the use of chiral auxiliaries. The Evans asymmetric alkylation, for instance, provides a powerful and predictable approach.

Conceptual Workflow:

Figure 1: Conceptual workflow for the synthesis of (R)-allylglycine derivatives using an Evans chiral auxiliary.

Mechanistic Insight: The chiral auxiliary, typically a valine- or phenylalanine-derived oxazolidinone, directs the incoming electrophile (allyl bromide) to one face of the enolate, thereby controlling the stereochemistry of the newly formed C-C bond. The bulky substituent on the auxiliary effectively shields one side of the planar enolate, leading to high diastereoselectivity. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched α-amino acid derivative.

Catalytic Asymmetric Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) offers an operationally simple and scalable method for asymmetric synthesis. The use of chiral quaternary ammonium salts derived from Cinchona alkaloids has proven highly effective for the allylation of glycine Schiff base esters.[1][2][3]

Core Principle: The chiral phase-transfer catalyst forms a tight ion pair with the enolate of the glycine Schiff base in the organic phase. This chiral environment dictates the trajectory of the allyl bromide, leading to a stereoselective alkylation.

Experimental Protocol: Asymmetric Phase-Transfer Catalysis

This protocol is a representative example based on methodologies developed by O'Donnell and Maruoka.[4]

-

Reaction Setup: To a stirred solution of the glycine benzophenone imine methyl ester (1.0 eq) and the chiral phase-transfer catalyst (e.g., a Maruoka catalyst, 1-10 mol%) in toluene is added allyl bromide (1.2 eq).

-

Base Addition: The mixture is cooled to 0 °C, and a 50% aqueous solution of potassium hydroxide is added dropwise.

-

Reaction Monitoring: The reaction is vigorously stirred at 0 °C and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Workup: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification and Analysis: The crude product is purified by column chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC analysis.

-